molecular formula C8H12ClN3O B7970076 (Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate

(Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate

Cat. No.: B7970076
M. Wt: 201.65 g/mol
InChI Key: DFJRMFZTBPLDTA-UHFFFAOYSA-N
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Description

(Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate is a chemical compound with the molecular formula C8H9N3·ClH·H2O. It is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate typically involves the condensation of 2-aminopyridine with glyoxal or its derivatives, followed by cyclization to form the imidazo[1,2-a]pyridine core. The resulting compound is then reacted with formaldehyde and ammonia to introduce the methylamine group at the 3-position . The final step involves the addition of hydrochloric acid to form the hydrochloride salt and subsequent hydration to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and efficiency in production .

Scientific Research Applications

Antimicrobial Activity

A prominent application of imidazo[1,2-a]pyridine derivatives, including (imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate, is their potential as antimicrobial agents. Research has demonstrated that certain imidazo[1,2-a]pyridine compounds exhibit potent activity against Mycobacterium tuberculosis (Mtb), which is critical given the global burden of tuberculosis.

Case Study: Antitubercular Agents

In a study involving a series of imidazo[1,2-a]pyridine-3-carboxamides, compounds were synthesized and screened against Mtb H37Rv. Notably, several derivatives showed minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong antimicrobial properties. The pharmacokinetics of these compounds were evaluated in vivo, showing promising profiles for further development as anti-TB agents .

CompoundMIC (μM)In Vivo AUC (ng h/mL)Cmax (ng/mL)Tmax (h)
130.44111810.25
18<0.0338503370.5

Anti-inflammatory Properties

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory effects, particularly in inhibiting tumor necrosis factor-alpha (TNF-α).

Case Study: TNF-α Inhibition

A study synthesized novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives aimed at reducing TNF-α production. The most active derivative demonstrated comparable potency to established inhibitors like SB-203580. This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can yield potent anti-inflammatory agents .

CompoundIC50 (μM)
1a3.6
SB-2035800.22

CNS Effects

The compound has been linked to effects on the central nervous system (CNS), particularly through interactions with gamma-aminobutyric acid (GABA) receptors.

Biochemical Mechanism

Research indicates that these compounds can block GABA receptors, leading to sedative and anxiolytic effects. This mechanism underlines their potential use in treating anxiety disorders and insomnia .

Synthesis and Structural Modifications

The synthesis of imidazo[1,2-a]pyridine derivatives is well-documented, with various methods reported for their preparation. Structural modifications can significantly influence their biological activity.

Synthesis Overview

Imidazo[1,2-a]pyridine compounds are typically synthesized via condensation reactions involving substituted pyridines and other reactive intermediates. The resulting compounds can be further modified to enhance their pharmacological profiles .

Mechanism of Action

The mechanism of action of (Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit c-MET kinases, which are involved in carcinogenesis . The compound’s ability to form hydrogen and halogen bonds also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate is unique due to its specific substitution pattern and the presence of the hydrochloride hydrate form, which can influence its solubility, stability, and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Biological Activity

(Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate is a compound within the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to explore the pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of imidazo[1,2-a]pyridines typically involves cyclization reactions of appropriate precursors. Recent studies have demonstrated efficient synthetic routes using various catalysts, including iodine and Lewis acids, which facilitate the formation of these heterocycles with moderate to good yields . The structural framework of imidazo[1,2-a]pyridine is characterized by a fused nitrogen-containing ring system that contributes to its biological activity.

Pharmacological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:

  • Antiviral Activity : Compounds in this class have shown significant inhibition against viruses such as SARS-CoV and SARS-CoV-2, with IC50 values as low as 21 nM .
  • Anticancer Properties : Various imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects through mechanisms that involve the inhibition of key signaling pathways .
  • Antimicrobial Effects : These compounds have been evaluated for their antibacterial and antifungal properties. For instance, specific derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mycobacterium tuberculosis .
  • Anti-inflammatory and Analgesic Activities : Some imidazo[1,2-a]pyridines have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For example:

Substitution PositionBiological ActivityObserved Effect
3-positionAntisecretoryIncreased potency against ulcers
4-positionAnticancerEnhanced activity against cancer cell lines
7-positionAntimicrobialBroader spectrum of activity against Gram-positive and Gram-negative bacteria

Case Study 1: Antiviral Activity

A study by Li et al. highlighted the effectiveness of certain imidazo[1,2-a]pyridine derivatives in inhibiting viral proteases. The most potent compound exhibited an IC50 value significantly lower than existing antiviral agents, showcasing its potential as a lead compound for drug development against viral infections .

Case Study 2: Anticancer Research

In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cells through modulation of apoptotic pathways. One derivative showed a remarkable reduction in tumor growth in xenograft models, suggesting its potential for further clinical development .

Case Study 3: Antimicrobial Screening

Research involving a series of synthesized imidazo[1,2-a]pyridine derivatives revealed promising antibacterial activity against multidrug-resistant strains of M. tuberculosis. The identified compounds had MIC values below 1 µg/mL against resistant strains, indicating their potential as new therapeutic agents in tuberculosis treatment .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH.H2O/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJRMFZTBPLDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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